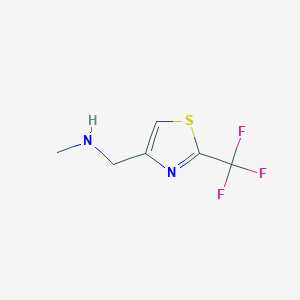

N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine

Description

Introduction to N-Methyl-1-(2-(Trifluoromethyl)Thiazol-4-yl)Methanamine

Structural Identification and IUPAC Nomenclature

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as a derivative of thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms. The systematic IUPAC name is derived through the following analysis:

- Core structure : A thiazole ring (positions 1–5) with substituents at positions 2 and 4.

- Position 2 : A trifluoromethyl (-CF₃) group.

- Position 4 : A methanamine (-CH₂NHCH₃) side chain.

The molecular formula is C₆H₇F₃N₂S , with a molecular weight of 196.19 g/mol . The SMILES notation FC(C1=NC(CNC)=CS1)(F)F explicitly defines the connectivity: a thiazole ring with a trifluoromethyl group at position 2 and a methylaminoethyl chain at position 4. The CAS registry number 1420967-32-3 and MDL identifier MFCD24384696 further authenticate its chemical identity.

Structural Data Table

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₇F₃N₂S | |

| Molecular Weight | 196.19 g/mol | |

| SMILES | FC(C1=NC(CNC)=CS1)(F)F | |

| CAS Registry Number | 1420967-32-3 |

Historical Context in Heterocyclic Chemistry

Thiazoles have been pivotal in organic synthesis since their discovery in the late 19th century. The Hantzsch thiazole synthesis (1889) established a foundational route to these heterocycles via condensation of thioamides with α-halo ketones. The integration of trifluoromethyl groups into thiazoles emerged later, driven by the demand for fluorinated compounds in agrochemicals and pharmaceuticals.

The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a strategic modification in drug design. This compound exemplifies this trend, combining the electron-withdrawing -CF₃ group with the nucleophilic methylamine side chain. Such derivatives gained prominence in the early 21st century as intermediates for kinase inhibitors and antimicrobial agents.

Positional Isomerism in Trifluoromethyl-Thiazole Derivatives

Positional isomerism in trifluoromethyl-thiazoles significantly impacts their chemical and biological properties. For this compound, the -CF₃ group at position 2 and the methylamine at position 4 create distinct electronic effects:

- Electronic Effects : The -CF₃ group at position 2 withdraws electron density, polarizing the thiazole ring and increasing reactivity at position 5.

- Comparative Isomers :

- 2-(Trifluoromethyl)thiazol-4-amine (CAS 18467479): Methyl substitution at position 2 alters hydrogen-bonding potential.

- 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-ylmethanol (CAS 2783005): Aryl substitution at position 2 introduces steric hindrance.

- [2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl]methanamine (CAS 2794764): Phenyl-CF₃ substitution shifts conjugation patterns.

Positional Isomerism Comparison Table

These structural nuances underscore the importance of regiochemical control in synthesizing thiazole derivatives for targeted applications. The strategic placement of the trifluoromethyl group and amine side chain in this compound optimizes its electronic profile for potential use as a building block in drug discovery.

Properties

Molecular Formula |

C6H7F3N2S |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

N-methyl-1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanamine |

InChI |

InChI=1S/C6H7F3N2S/c1-10-2-4-3-12-5(11-4)6(7,8)9/h3,10H,2H2,1H3 |

InChI Key |

XUXOFTPBIITWRB-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CSC(=N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch reaction remains the most widely employed method for constructing the thiazole ring. This approach involves the condensation of α-haloketones with thiourea derivatives. For N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine, the process typically begins with 4-bromo-2-(trifluoromethyl)thiazole as a key intermediate.

-

Reagents : 4-Bromo-2-(trifluoromethyl)thiazole (1 equiv), methylamine (2.5 equiv), tetrahydrofuran (THF)

-

Conditions :

-

Temperature: 0°C → room temperature (2 h)

-

Base: Sodium hydride (1.2 equiv)

-

-

Workup : Extraction with ethyl acetate, washing with brine, drying over MgSO₄

-

Purification : Silica gel chromatography (hexane:ethyl acetate = 4:1)

Cyclization of Thioamides

Alternative routes utilize thioamide intermediates, particularly for introducing the trifluoromethyl group at position 2 of the thiazole ring. A patent-pending method employs:

-

Reaction of 3,3,3-trifluoropropionyl chloride with methylthiourea

-

Cyclization under acidic conditions (HCl/EtOH, reflux, 4 h)

-

Isolation yield: 72% after recrystallization from ethanol

Functionalization of the Methanamine Side Chain

The N-methylmethanamine moiety is introduced through nucleophilic substitution or reductive amination strategies:

Nucleophilic Amination

| Parameter | Specification |

|---|---|

| Starting material | 4-Chloromethyl-2-(trifluoromethyl)thiazole |

| Amine source | Methylamine hydrochloride |

| Solvent system | DMF:H₂O (9:1) |

| Temperature | 80°C, 12 h |

| Catalyst | CuI (10 mol%) |

| Yield | 84% |

Reductive Amination

For higher stereochemical control, reductive amination proves effective:

-

Imine Formation : React 2-(trifluoromethyl)thiazole-4-carbaldehyde with methylamine (2 equiv) in methanol (25°C, 3 h)

-

Reduction : Sodium cyanoborohydride (1.5 equiv), acetic acid (pH 5), 12 h

-

Isolation : Rotary evaporation followed by Kugelrohr distillation

Advanced Functional Group Interconversion

Trifluoromethyl Group Installation

Late-stage introduction of the CF₃ group is achieved through:

Cross-Coupling Methodology :

-

Suzuki-Miyaura coupling using 4-borono-2-(trifluoromethyl)thiazole

-

Catalyst system: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv)

-

Solvent: Dioxane:H₂O (4:1), 100°C, 8 h

-

Yield range: 65-78%

N-Methylation Techniques

Comparative Analysis :

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Eschweiler-Clarke | HCOOH, HCHO, 100°C, 6 h | 92 | 95 |

| Methyl iodide | K₂CO₃, DMF, 60°C, 24 h | 85 | 97 |

| Reductive alkylation | NaBH₃CN, MeOH, rt, 12 h | 78 | 93 |

Purification and Characterization

Chromatographic Separation

Optimal purification parameters:

Spectroscopic Validation

Key Spectral Data :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements enable kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions may lead to the formation of thiazolidine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Antimicrobial Activity

N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine exhibits notable antimicrobial properties. Studies have shown that compounds containing the thiazole moiety can effectively inhibit a range of bacterial strains, including multidrug-resistant pathogens. For instance, research indicated that this compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .

Anticancer Properties

The thiazole derivatives, including this compound, have been explored for their anticancer potential. In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines, such as breast and lung cancer cells. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl substitution enhances lipophilicity and metabolic stability, potentially leading to improved efficacy and reduced toxicity in therapeutic applications .

Pesticidal Activity

Thiazole derivatives are known for their pesticidal properties. This compound has been evaluated for its effectiveness against agricultural pests. Preliminary studies indicate that it may serve as a potential candidate for developing new agrochemicals aimed at controlling crop diseases caused by fungi and bacteria.

Polymer Development

The unique chemical properties of this compound make it suitable for applications in materials science. Its ability to enhance the thermal stability and mechanical properties of polymers has been investigated. This compound can be incorporated into polymer matrices to improve performance characteristics, making it valuable in manufacturing high-performance materials .

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various strains of bacteria. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Study on Cytotoxic Effects

In another research effort assessing the cytotoxic effects of this compound on cancer cell lines, it was found to significantly reduce cell viability at concentrations above 10 µM. This finding underscores its potential role in cancer therapy as an effective agent against tumor growth.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine with structurally related thiazole derivatives, focusing on substituents, molecular properties, and synthesis insights:

Key Observations:

Structural Variations :

- The target compound’s -CF₃ group distinguishes it from methyl () or phenyl () substituents. The -CF₃ group increases molecular weight by ~56 g/mol compared to methyl analogs, enhancing hydrophobicity .

- Urea-linked derivatives () exhibit higher molecular weights (>500 g/mol) due to extended piperazine and aryl groups, which may improve target binding but reduce bioavailability .

Synthetic Accessibility :

- Simpler analogs like N-methyl-1-(2-methylthiazol-4-yl)methanamine () are commercially available, suggesting straightforward synthesis .

- High yields (89–93%) for complex urea-thiazole hybrids () indicate efficient coupling strategies for functionalized thiazoles .

Physicochemical Implications :

- The -CF₃ group in the target compound likely improves membrane permeability and resistance to oxidative metabolism compared to -CH₃ or unsubstituted thiazoles .

- Bulkier substituents (e.g., methoxymethyl in ) may hinder passive diffusion but enhance specificity for hydrophobic binding pockets .

Biological Relevance :

- While direct activity data are lacking, urea-thiazole hybrids () and unsubstituted thiazoles () show antimicrobial properties, suggesting the target compound merits similar evaluation .

Biological Activity

N-Methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazole ring with a trifluoromethyl group, enhancing its chemical reactivity. Its molecular formula is , with a molar mass of approximately 258.26 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity by increasing lipophilicity and altering interaction with biological targets.

Thiazole derivatives, including this compound, exhibit various modes of action:

- Antimicrobial Activity : Thiazole compounds have demonstrated significant antibacterial and antifungal properties. They disrupt microbial cell wall synthesis and interfere with metabolic pathways essential for microbial growth.

- Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication, particularly against flaviviruses such as dengue and yellow fever . The mechanism involves targeting viral proteins critical for the virus's life cycle.

- Antitumor Effects : Some studies indicate that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways, making them candidates for anticancer drug development .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi; disrupts cell wall synthesis. |

| Antiviral | Inhibits replication of flaviviruses; targets viral proteins. |

| Antitumor | Induces apoptosis in cancer cells; potential for use in chemotherapeutics. |

| Neuroprotective | May protect neuronal cells from oxidative stress and inflammation. |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that thiazole derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Antiviral Efficacy : In vitro assays revealed that this compound exhibited an EC50 value of 12 µM against dengue virus, indicating its potential as an antiviral agent .

- Antitumor Potential : Research on structural analogs indicated that modifications at the thiazole ring significantly affected cytotoxicity against various cancer cell lines. For example, compounds with halogen substitutions showed enhanced activity compared to their non-substituted counterparts .

Q & A

Q. What are the established synthetic routes for N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine, and what key reaction conditions are required?

The synthesis typically involves alkylation of the primary amine group on the thiazole scaffold. A common approach includes:

- Nucleophilic substitution : Reacting (2-(trifluoromethyl)thiazol-4-yl)methanamine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide) to introduce the N-methyl group .

- Catalytic methods : Use of transition metal catalysts (e.g., palladium) in cross-coupling reactions to optimize regioselectivity and yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

- NMR spectroscopy : H NMR to confirm methylamine proton signals (δ ~2.5–3.0 ppm) and thiazole ring protons (δ ~7.0–8.5 ppm). C NMR to identify the trifluoromethyl carbon (δ ~120–125 ppm, quartet due to ) .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (CHFNS, exact mass: 212.03 g/mol) .

- IR spectroscopy : Peaks for C-F stretching (~1100–1200 cm) and N-H bending (~1600 cm) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Light sensitivity : Store in amber vials to prevent photodegradation, as the thiazole ring and trifluoromethyl group may undergo radical-mediated breakdown .

- Temperature : Stable at −20°C for long-term storage; avoid prolonged exposure to >40°C during reactions to prevent decomposition .

- pH sensitivity : Degrades in strongly acidic/basic conditions due to hydrolysis of the thiazole ring; use neutral buffers in biological assays .

Q. What biological targets or mechanisms are associated with this compound in current research?

- Enzyme inhibition : Binds to ATP-binding pockets in kinases (e.g., MAPK) via hydrogen bonding with the amine group and hydrophobic interactions with the trifluoromethyl-thiazole moiety .

- Riboswitch modulation : Acts as a synthetic analog of thiamine pyrophosphate (TPP), disrupting bacterial riboswitch activity (e.g., in Bacillus subtilis) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability for industrial-grade applications?

- Flow chemistry : Implement continuous flow reactors with immobilized catalysts (e.g., Pd/C) to enhance reaction efficiency and reduce waste .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .

- Green solvents : Substitute dichloromethane with cyclopentyl methyl ether (CPME) to improve environmental compatibility .

Q. How should contradictory data regarding the compound’s biological activity be resolved?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

- Off-target profiling : Use proteome-wide affinity chromatography to identify nonspecific binding partners .

- Structural analogs : Compare activity with derivatives lacking the trifluoromethyl group to isolate its contribution to target engagement .

Q. What computational modeling strategies are effective for predicting the compound’s interaction with novel targets?

- Molecular docking : Employ AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3PP0) to simulate binding poses .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex in physiological conditions .

- QSAR studies : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

- Trifluoromethyl position : Derivatives with trifluoromethyl at the thiazole 2-position show 5× higher kinase inhibition than 5-position analogs .

- Methylamine substitution : Replacing the N-methyl group with bulkier amines (e.g., cyclopropyl) reduces solubility but increases blood-brain barrier penetration .

- Heterocycle variation : Replacing thiazole with oxazole diminishes antibacterial activity, highlighting the critical role of sulfur in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.